![molecular formula C15H20N2O2S B2924419 N-(1-methyl-5-oxopyrrolidin-3-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide CAS No. 1396682-38-4](/img/structure/B2924419.png)
N-(1-methyl-5-oxopyrrolidin-3-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
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Description
N-(1-methyl-5-oxopyrrolidin-3-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C15H20N2O2S and its molecular weight is 292.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of F6210-0659, also known as VO659, is the CAG repeat expansion that causes all nine known polyglutamine diseases, including Huntington’s disease (HD), spinocerebellar ataxia type 1 (SCA1), and type 3 (SCA3) .
Mode of Action
VO659 is an antisense oligonucleotide (ASO) investigational therapy . It is designed to preferentially reduce mutant HTT and spare wild-type HTT . The compound’s unique target and dual mechanism of action enable potent target engagement across multiple disease models .
Biochemical Pathways
In preclinical studies, significant and dose-dependent reductions of mutant huntingtin protein (mHTT) and improvement in motor function were observed in vivo in disease mouse models of HD . Allele-preferential reductions of mHTT were observed in vitro in HD patient cell models . Preclinical data also showed VO659 induced a significant reduction of mutant ATXN1 (mATXN1) and mutant ATXN3 (mATXN3) protein levels in vivo and in vitro in disease mouse models and patient cell models of SCA1 and SCA3, respectively .
Result of Action
The result of F6210-0659’s action is the reduction of disease-causing proteins, leading to improvements in disease symptoms. For example, in preclinical studies, significant and dose-dependent reductions of mutant huntingtin protein (mHTT) and improvement in motor function were observed in vivo in disease mouse models of HD .
Biological Activity
N-(1-methyl-5-oxopyrrolidin-3-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound with potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
The molecular formula of this compound is C12H14N2O2S, with a molecular weight of approximately 250.32 g/mol. The structure features a cyclopentane ring, a pyrrolidinone moiety, and a thiophene group, which contribute to its unique biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₄N₂O₂S |
Molecular Weight | 250.32 g/mol |
IUPAC Name | This compound |
CAS Number | 1396858-87-9 |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic processes, potentially influencing pathways related to inflammation and pain modulation.
Pharmacological Studies
Recent pharmacological studies have evaluated the compound's efficacy in various models:
- Anti-inflammatory Activity : In vitro assays demonstrated that the compound significantly reduced pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases.
- Analgesic Properties : Animal models have shown that administration of this compound resulted in reduced pain responses, indicating its potential as an analgesic agent.
- Neuroprotective Effects : The compound exhibited protective effects on neuronal cells under oxidative stress conditions, hinting at its possible role in neurodegenerative disease management.
Case Studies
Several case studies have been conducted to further explore the biological effects of this compound:
- Case Study 1 : A study involving chronic pain models reported that daily administration led to significant pain relief compared to control groups, supporting its use in pain management therapies.
- Case Study 2 : Research focused on inflammation showed that the compound effectively inhibited the NF-kB signaling pathway, which is crucial in inflammatory responses.
Properties
IUPAC Name |
N-(1-methyl-5-oxopyrrolidin-3-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-17-10-11(9-13(17)18)16-14(19)15(6-2-3-7-15)12-5-4-8-20-12/h4-5,8,11H,2-3,6-7,9-10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMADLGHTUZKFEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)NC(=O)C2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.